1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-chloro-3-nitrobenzonitrile with cyclopropylamine, followed by reduction and cyclization steps. Industrial production methods often employ multi-step synthesis routes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other pharmaceutical agents.
Organic Synthesis: The compound is used as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibition and other biological processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The molecular pathways involved often include signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- can be compared with other similar compounds such as:
3-Amino-5-cyclopropyl-1H-pyrazole: This compound shares a similar core structure but lacks the chlorine atom at the 4-position.
5-Amino-3-cyclopropyl-1H-pyrazole: Another similar compound with slight variations in the substitution pattern.
The uniqueness of 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-5-cyclopropyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-4-5(3-1-2-3)9-10-6(4)8/h3H,1-2H2,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWSSWBNRFUQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.